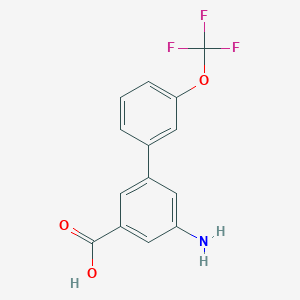

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid

CAS No.: 1262010-12-7

Cat. No.: VC11789373

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1262010-12-7 |

|---|---|

| Molecular Formula | C14H10F3NO3 |

| Molecular Weight | 297.23 g/mol |

| IUPAC Name | 3-amino-5-[3-(trifluoromethoxy)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7H,18H2,(H,19,20) |

| Standard InChI Key | NDEZAGZMOSDGCJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with two functional groups:

-

Amino group (-NH₂) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilic reactivity.

-

3-Trifluoromethoxyphenyl group (-O-CF₃) at the 5-position, contributing steric bulk, electron-withdrawing effects, and metabolic stability .

Table 1: Predicted Physicochemical Properties

Electronic and Steric Effects

The trifluoromethoxy group (-OCF₃) induces strong electron-withdrawing effects via the inductive pull of fluorine atoms, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . This group also increases lipophilicity, enhancing membrane permeability in biological systems. The amino group provides a site for derivatization, such as acylation or Schiff base formation, enabling the compound to serve as a scaffold for drug discovery .

Synthetic Methodologies

Retrosynthetic Analysis

A feasible route involves sequential functionalization of the benzoic acid core:

-

Introduction of the trifluoromethoxyphenyl group via Suzuki-Miyaura coupling or Ullmann reaction.

-

Nitration at the 3-position, followed by reduction to the amino group.

Step 1: Preparation of 5-(3-Trifluoromethoxyphenyl)Benzoic Acid

-

Reagents: 3-Trifluoromethoxyphenylboronic acid, methyl benzoate-5-boronate, Pd(PPh₃)₄ catalyst.

-

Conditions: Tetrahydrofuran (THF), aqueous Na₂CO₃, 80°C, 12 hours .

Step 2: Nitration at the 3-Position

-

Reagents: Concentrated HNO₃, H₂SO₄.

-

Outcome: Forms 3-nitro-5-(3-trifluoromethoxyphenyl)benzoic acid.

Step 3: Reduction of Nitro to Amino Group

-

Reagents: H₂/Pd-C or Fe/HCl.

-

Yield: ~85% (based on nitro reduction efficiencies in similar systems ).

Table 2: Critical Reaction Parameters

| Step | Reaction | Temperature | Key Challenges |

|---|---|---|---|

| 1 | Suzuki Coupling | 80°C | Steric hindrance from -OCF₃ group |

| 2 | Nitration | 0–5°C | Regioselectivity control |

| 3 | Nitro Reduction | 50°C | Over-reduction or debenzylation risks |

Comparative Analysis with Structural Analogs

2-Amino-3-(Trifluoromethyl)Benzoic Acid (CAS 313-12-2)

This analog shares a trifluoromethyl group but lacks the trifluoromethoxy substituent. Key differences include:

-

Higher Melting Point: 157–160°C vs. 160–165°C (predicted for the target compound).

-

Reduced Solubility: Due to the absence of the oxygen atom in -OCF₃, which slightly increases polarity .

3-Amino-4-MethoxyBenzaniline (CN105753731A)

A patented compound synthesized via nitro reduction and methoxylation . Highlights:

-

Methoxy Group Stability: Less hydrolytically labile compared to trifluoromethoxy.

-

Industrial Scalability: Continuous flow microreactors improve yield (>94%) , a strategy applicable to the target compound.

Challenges and Future Directions

Synthetic Optimization

-

Trifluoromethoxy Introduction: Current methods rely on expensive reagents like trifluoromethyl hypofluorite; greener alternatives are needed.

-

Regioselective Functionalization: Directed ortho-metalation could improve nitration efficiency .

Biological Screening

-

In Vitro Assays: Prioritize testing against kinase and protease targets due to structural motifs common in inhibitors.

-

ADMET Profiling: Computational models predict high plasma protein binding (>90%), necessitating experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume